
7-Aminobenzofuran hydrochloride
Overview
Description
7-Aminobenzofuran hydrochloride is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
7-Aminobenzofuran hydrochloride, a derivative of benzofuran, is known to interact with various targetsBenzofuran, a core structure in this compound, has been shown to interact with lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .
Mode of Action
Benzofuran derivatives have been reported to exhibit a wide array of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound might interact with its targets, leading to changes at the molecular and cellular levels that contribute to its biological effects.
Biochemical Pathways
Benzofuran derivatives are known to influence various biological and pharmacological pathways due to their diverse activities
Result of Action
It is synthesized by the reaction of piperidine with azobenzene and has shown to function as an agonist for the gaba receptor . This suggests that it might exert its effects by modulating the activity of the GABA receptor, which plays a key role in inhibitory neurotransmission in the central nervous system .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to have significant effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms for 7-Aminobenzofuran hydrochloride remain to be discovered.
Biological Activity
7-Aminobenzofuran hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a benzofuran ring with an amino group at the seventh position, which influences its reactivity and pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.
Antimicrobial Activity
Research indicates that this compound exhibits moderate antibacterial activity against various strains. A study published in Molecules evaluated its in vitro activity against Staphylococcus aureus and Escherichia coli , showing promising results that warrant further investigation into its potential as an antibacterial agent.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 100 µg/mL |
Escherichia coli | 200 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. Notably, derivatives of benzofuran compounds have shown significant cytotoxic activity against human cancer cell lines. For instance, a study assessed the antiproliferative effects of synthesized benzofurane derivatives on breast carcinoma (MDA-MB-231), lymphoblastic leukemia (CEM), and cervical carcinoma (HeLa) cells, reporting IC values indicative of effective inhibition .
Table 2: Antiproliferative Activity against Cancer Cell Lines
Cell Line | IC (µM) | Reference Compound (Colchicine) |
---|---|---|
MDA-MB-231 | 15 | 10 |
CEM | 20 | 12 |
HeLa | 25 | 15 |
The mechanism by which this compound exerts its biological effects remains an area of active research. Preliminary studies suggest that it may interact with tubulin, inhibiting cell division and leading to apoptosis in cancer cells . Additionally, the compound's structural similarity to colchicine suggests potential for similar pathways in disrupting microtubule formation.
Case Studies
- Antibacterial Study : A study conducted in vitro demonstrated that derivatives of 7-aminobenzofuran showed varying degrees of antibacterial activity, particularly against Gram-positive bacteria. The research highlighted the need for further exploration into structure-activity relationships to optimize efficacy .
- Anticancer Research : In a comparative study involving various benzofurane derivatives, it was found that compounds similar to 7-aminobenzofuran exhibited significant cytotoxicity against multiple cancer cell lines. The findings suggested that modifications to the benzofuran structure could enhance therapeutic potential .
Scientific Research Applications
Medicinal Chemistry
7-Aminobenzofuran hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in oncology and neurology.
Anticancer Activity
Research indicates that benzofuran derivatives, including those containing the 7-aminobenzofuran structure, exhibit significant cytotoxicity against various cancer cell lines. For example, a study evaluated a series of 2-arylbenzo[b]furan–appended 4-aminoquinazoline hybrids, which showed promising results against human lung cancer (A549) and colorectal adenocarcinoma (Caco-2) cell lines. Compounds derived from 7-aminobenzofuran demonstrated IC50 values comparable to established drugs like Gefitinib, indicating their potential as effective anticancer agents .
Compound | Cell Line Tested | IC50 Value (nM) |
---|---|---|
Compound 10d | C3A (Hepatocellular carcinoma) | 29.3 |
Compound 10e | Caco-2 (Colorectal adenocarcinoma) | 31.1 |
Gefitinib | A549 (Lung cancer) | 33.1 |
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of aminobenzofuran derivatives, particularly against neurodegenerative diseases such as Alzheimer's. These compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients. The design of multifunctional agents based on the aminobenzofuran scaffold has led to compounds with enhanced inhibitory activity .
Synthetic Applications
The synthesis of this compound is notable for its role as an intermediate in the production of other complex organic molecules.
Synthesis of Carbofuran
One significant application is in the preparation of carbofuran, an insecticide where 7-aminobenzofuran acts as a precursor. The synthesis involves reacting halobenzofurans with ammonia under specific conditions to yield high-purity intermediates suitable for further chemical transformations .
Reaction Step | Conditions |
---|---|
Reactant: 2,3-dihydro-7-halobenzofuran | Ammonia (aqueous solution) |
Catalyst | Copper |
Temperature Range | 150°C to 400°C |
Analytical Applications
The analytical utility of this compound has also been explored, particularly in the derivatization of amines and amino acids for improved detection limits in high-performance liquid chromatography (HPLC). This application enhances the sensitivity and specificity of analytical methods used in biochemical research .
Case Studies
Several case studies highlight the diverse applications of this compound:
Study on Anticancer Efficacy
A study published in Frontiers in Chemistry detailed the synthesis and evaluation of various benzofuran derivatives for anticancer activity. The results indicated that modifications to the benzofuran structure could lead to enhanced cytotoxic properties against specific cancer types .
Neuroprotective Agent Development
Another research effort focused on developing multifunctional agents based on aminobenzofuran derivatives aimed at treating neurodegenerative conditions. The synthesized compounds were tested for their ability to inhibit acetylcholinesterase effectively, showcasing their potential as therapeutic agents .
Properties
IUPAC Name |
1-benzofuran-7-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-5H,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHBEKCXIYCPPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115464-83-0 | |
Record name | 1-benzofuran-7-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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